2-(Diisopropylphosphino)ethylamine
CAS No.: 1053657-14-9
Cat. No.: VC13859345
Molecular Formula: C8H20NP
Molecular Weight: 161.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1053657-14-9 |
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Molecular Formula | C8H20NP |
Molecular Weight | 161.22 g/mol |
IUPAC Name | 2-di(propan-2-yl)phosphanylethanamine |
Standard InChI | InChI=1S/C8H20NP/c1-7(2)10(6-5-9)8(3)4/h7-8H,5-6,9H2,1-4H3 |
Standard InChI Key | QUVUVMRUSAKOPB-UHFFFAOYSA-N |
Canonical SMILES | CC(C)P(CCN)C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-(Diisopropylphosphino)ethylamine (CAS 1053657-14-9) is an aminophosphine derivative with the systematic IUPAC name 2-[bis(propan-2-yl)phosphanyl]ethan-1-amine. Its molecular formula, C₈H₂₀NP, corresponds to a monodentate ligand featuring a phosphino group (-PH₂) substituted with two isopropyl moieties and an ethylamine backbone . The compound’s structural uniqueness arises from the electron-donating capacity of the phosphine group, which enhances its coordination ability with transition metals.
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a trigonal pyramidal geometry around the phosphorus atom, with bond angles of 98.5°–102.3° for P-C bonds . The ethylamine chain adopts a staggered conformation, minimizing steric hindrance. Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks at 2,850–2,970 cm⁻¹ (C-H stretching in isopropyl groups) and 3,350 cm⁻¹ (N-H stretching) . Nuclear magnetic resonance (NMR) data include δₚ = 18.7 ppm (³¹P NMR, CDCl₃) and δH = 1.2–1.5 ppm (multiplet for isopropyl CH₃ groups) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 161.22 g/mol | |
Melting Point | Not reported (liquid at RT) | |
Boiling Point | 215–220°C (estimated) | |
Density | 0.92 g/cm³ | |
Solubility | Miscible with THF, toluene |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Phosphination: Diisopropylphosphine reacts with 2-chloroethylamine hydrochloride in the presence of a base (e.g., triethylamine) to form the phosphinoethylamine intermediate.
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Purification: Distillation under reduced pressure (0.1 mmHg, 80°C) yields >95% purity . Alternative routes involve Grignard reagents or catalytic phosphorylation, though these methods are less efficient .
Analytical Validation
Quality control employs high-performance liquid chromatography (HPLC) with a retention time of 6.8 min (C18 column, acetonitrile/water = 70:30) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 161.1 [M+H]⁺ . Elemental analysis aligns with theoretical values: C 59.60%, H 12.51%, N 8.69%, P 19.20% .
Applications in Catalysis and Material Science
Transition Metal Coordination
The ligand forms stable complexes with Ru(II), Pd(0), and Au(I). For example, [RuCl(bpea)(BINAP)]BF₄ (bpea = bis[(2-di-i-propylphosphino)ethyl]amine) demonstrates 98% enantiomeric excess in asymmetric hydrogenation of dimethyl itaconate . The phosphine’s strong σ-donor and weak π-acceptor properties stabilize low-oxidation-state metals, enhancing catalytic turnover.
Environmental Remediation
Ethylamine-modified vermiculite incorporating 2-(diisopropylphosphino)ethylamine adsorbs cesium ions (Cs⁺) with a capacity of 120 mg/g . The ligand’s amine group facilitates ion exchange, while the phosphine moiety improves structural stability. This hybrid material achieves 95% Cs⁺ removal from contaminated water within 30 min .
Table 2: Catalytic Performance in Hydrogenation Reactions
Substrate | Catalyst System | Conversion | Selectivity | Reference |
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Dimethyl Itaconate | Ru(II)/BINAP/bpea | 99% | 98% ee | |
Acetophenone | Pd(0)/2-(Diisopropylphosphino) | 85% | 90% |
Comparative Analysis with Related Ligands
Triphenylphosphine (PPh₃)
While PPh₃ is cheaper, 2-(diisopropylphosphino)ethylamine offers superior electron-richness (Tolman electronic parameter: 2,040 cm⁻¹ vs. 2,065 cm⁻¹ for PPh₃), enhancing catalytic activity in reductive aminations .
Future Research Directions
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Green Synthesis: Developing solvent-free phosphorylation methods to reduce waste.
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Nanoparticle Stabilization: Investigating its use in Au nanoparticle synthesis for catalytic applications.
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Bioconjugation: Exploring protein-ligand interactions for drug delivery systems.
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